molecular formula C14H14FNOS B4870007 N-[1-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide

N-[1-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B4870007
M. Wt: 263.33 g/mol
InChI Key: NFMVOIMBLGGCQM-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a fluorinated aromatic ring (4-fluorophenyl) linked via an ethyl group to an acetamide backbone, with a thiophene moiety at the 2-position. The fluorine atom enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNOS/c1-10(11-4-6-12(15)7-5-11)16-14(17)9-13-3-2-8-18-13/h2-8,10H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMVOIMBLGGCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide typically involves the reaction of 4-fluoroacetophenone with thiophene-2-carboxylic acid. The process generally includes the following steps:

    Formation of the intermediate: 4-fluoroacetophenone is reacted with thiophene-2-carboxylic acid in the presence of a suitable catalyst, such as a Lewis acid, to form an intermediate compound.

    Amidation: The intermediate is then subjected to amidation using an appropriate amine, such as ethylamine, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group and thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

N-(4-Bromophenyl)-2-(2-Thienyl)acetamide
  • Structural Difference : Bromine replaces fluorine on the phenyl ring.
  • Impact : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine. Antimycobacterial studies show moderate activity, suggesting halogen choice (Br vs. F) influences potency .
2-(4-Fluorophenyl)-N-((4-Fluorophenyl)carbamoyl)acetamide (1c)
  • Structural Difference : Dual fluorophenyl groups with a carbamoyl linker instead of ethyl.
  • Activity data are lacking, but structural analogs highlight trade-offs between solubility and bioavailability .

Thiophene Modifications

N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)acetamide
  • Structural Difference: A cyano group is added to the thiophene ring.
  • Impact: The electron-withdrawing cyano group may alter electronic distribution, affecting binding to targets like enzymes or receptors. Synthesis involves thiophene acetic acid activation, a method shared with the target compound .
  • Molecular Weight : 262.3 g/mol.

Hybrid Heterocyclic Systems

N-[1-(Adamantan-1-yl)ethyl]-2-[2-(Thiophen-2-yl)-1H-indol-1-yl]acetamide
  • Structural Difference : Incorporates adamantane (rigid, lipophilic) and indole (aromatic, hydrogen-bonding) moieties.
  • Impact : Adamantane enhances blood-brain barrier penetration, making this compound suitable for CNS targets. However, increased molecular weight (~450 g/mol) may reduce solubility .
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
  • Structural Difference : Triazole ring with a sulfanyl group replaces the ethyl linkage.
  • The sulfanyl group may enhance metabolic stability but increase oxidation risk .
  • Molecular Weight : 362.4 g/mol.

Functional Group Additions

(E)-N-[5-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl] Acetamide (4f)
  • Structural Difference : Trifluoroacetyl and styryl groups added to an indole-acetamide scaffold.

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Activity Reference
N-[1-(4-Fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide 4-Fluorophenyl, ethyl, thiophene ~263.3 Antimycobacterial (moderate)
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 4-Bromophenyl, thiophene ~300 Antimycobacterial (moderate)
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Cyanothiophene, thiophene 262.3 Synthetic intermediate
N-[1-(Adamantan-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1H-indol-1-yl]acetamide Adamantane, indole, thiophene ~450 CNS-targeted (theoretical)
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole, sulfanyl, fluorophenyl 362.4 Not reported

Key Findings and Implications

  • Halogen Effects : Fluorine in the target compound optimizes lipophilicity and metabolic stability compared to bulkier halogens like bromine .
  • Thiophene Role: The thiophene ring is critical for π-interactions; modifications (e.g., cyano substitution) can fine-tune electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide
Reactant of Route 2
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N-[1-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide

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